Bruceol

Description

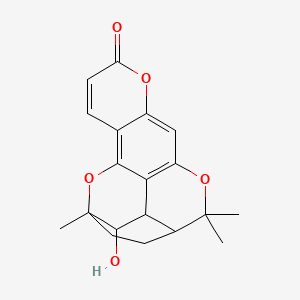

Structure

2D Structure

3D Structure

Properties

CAS No. |

33044-74-5 |

|---|---|

Molecular Formula |

C19H20O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

16-hydroxy-11,11,15-trimethyl-6,10,19-trioxapentacyclo[13.3.1.02,7.09,18.012,17]nonadeca-1,3,7,9(18)-tetraen-5-one |

InChI |

InChI=1S/C19H20O5/c1-18(2)10-6-7-19(3)17(21)14(10)15-12(23-18)8-11-9(16(15)24-19)4-5-13(20)22-11/h4-5,8,10,14,17,21H,6-7H2,1-3H3 |

InChI Key |

AINCADFEINJXSR-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC3(C(C2C4=C(O1)C=C5C(=C4O3)C=CC(=O)O5)O)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2C4=C(O1)C=C5C(=C4O3)C=CC(=O)O5)O)C)C |

Synonyms |

16-Hydroxy-11,11,15-trimethyl-6,10,19-trioxapentacyclo(13.3.1.02,7.09,18.012,17)nonadeca-1,3,7,9(18)-tetraen-5-one 2,12-Epoxy-2H,9H-benzo(d)benzo(1,2-b:5,4-b')dipyran-9-one, 1,3,4,4a,5,12b-hexahydro-1-hydroxy-2,5,5-trimethyl- bruceol |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Bruceol

Plant Source and Initial Isolation Methodology

Bruceol's presence in certain plant species highlights the rich biodiversity of natural compounds. The initial isolation efforts laid the groundwork for its detailed study.

This compound is a novel coumarin (B35378) that was first isolated from Eriostemon brucei F. Muell. ontosight.ainih.gov. This plant species, belonging to the Rutaceae family, has been identified as a source of various coumarin natural products, including this compound and related compounds such as eriobrucinol and hydroxyeriobrucinol nih.govuni.lu.

Pressurized Hot Water Extraction (PHWE) has emerged as an effective and environmentally friendly method for the isolation of natural products, including coumarin derivatives related to this compound mitoproteome.orgfishersci.cahznu.edu.cn. This "green" extraction technique utilizes heated water under pressure, often at temperatures below 100°C, which is advantageous for extracting thermally labile and polar compounds without requiring large quantities of organic solvents mitoproteome.orghznu.edu.cn. For instance, PHWE procedures have been successfully employed in the reinvestigation of coumarin meroterpenoids from Philotheca myoporoides, a plant closely related to Eriostemon brucei within the Rutaceae family, leading to the isolation of prenylthis compound A and other this compound derivatives mitoproteome.orgnih.govnih.gov. This method can achieve extraction efficiencies comparable to traditional techniques while offering a rapid bioprospecting tool fishersci.cahznu.edu.cn.

Structural Characterization Methodologies

Determining the precise chemical structure of natural products like this compound is crucial for understanding their properties and potential. This involves the application of advanced analytical techniques.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools in the elucidation of organic molecular structures. NMR spectroscopy is considered the "golden standard" for determining the structure of small organic molecules due to its ability to provide detailed information about molecular connectivity and chemical environments. By analyzing chemical shifts, signal multiplicities, coupling constants, and integrations in NMR spectra (e.g., ¹H NMR and ¹³C NMR), chemists can deduce the arrangement of atoms within a compound. For complex structures, two-dimensional (2D) NMR techniques, such as 2D-INADEQUATE and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are often employed to establish unambiguous structural assignments, especially in molecules with numerous contiguous quaternary carbons nih.gov. The integration of data from multiple spectroscopic methods, including NMR, is essential for confident structural assignment of complex natural products.

Identification and Characterization of Related Natural Products

This compound is part of a broader family of natural products, and its characterization often involves understanding its relationship to biosynthetically similar compounds. This compound is classified as a coumarin derivative and a meroterpenoid natural product nih.govnih.gov. Related compounds include prenylthis compound A, which has been identified as a proposed biosynthetic precursor to seven other this compound derivatives, namely prenylbruceols B-H nih.govnih.gov. Other natural products isolated alongside prenylthis compound A include protothis compound-I, ostruthin (B1677798), and dipetalolactone (B1251107) nih.govnih.gov. Protothis compound-I has also been studied for its conversion into this compound, including through biomimetic synthesis and enzymatic processes. The structural variations within the this compound family often involve the orientation of dioxycoumarin rings relative to "citran" ring systems, reflecting their meroterpenoid nature, which arises from the biogenetic condensation of terpenes with acetate-derived phenols uni.lu.

Compound Names and PubChem CIDs

Biosynthesis of Bruceol

Proposed Biosynthetic Pathways

The proposed pathways for bruceol biosynthesis involve several key steps, including the oxidation of a geranylated coumarin (B35378) derivative and subsequent electrocyclization reactions.

A central hypothesis for the initiation of this compound biosynthesis involves the oxidation of a geranylated dihydroxycoumarin. This initial oxidation step is critical for setting the stage for subsequent cyclization events. For instance, a proposed biosynthesis of this compound commences with the oxidation of geranylated dihydroxycoumarin (e.g., compound 198), which then undergoes further transformations. uh.edu This aligns with the broader understanding of meroterpenoid biosynthesis, where prenylated aromatic precursors undergo oxidative modifications. acs.orgdntb.gov.ua

Following the initial oxidation, oxa-6π electrocyclization is a pivotal step in the proposed biosynthetic route of this compound. This electrocyclization leads to the formation of a chromene intermediate (e.g., chromene 199). uh.edu This chromene then undergoes epoxidation, which facilitates the formation of an ortho-quinone methide intermediate. uh.edu The ortho-quinone methide is a highly reactive species that subsequently participates in cycloaddition reactions, ultimately leading to the complex pentacyclic core of this compound. uh.eduacs.orgrsc.orgnih.gov The reversibility of oxa-6π electrocyclizations is a notable characteristic, influencing the construction of complex natural product scaffolds. researchgate.netresearchgate.net

Protothis compound-I has been identified as a crucial and elusive biosynthetic intermediate in the pathway leading to this compound. acs.orgrsc.orgresearchgate.netresearchgate.netnih.govconferenceonline.comadelaide.edu.auresearchgate.net Its significance is underscored by its successful conversion to this compound through both biomimetic synthesis and biocatalytic methods. rsc.orgresearchgate.netresearchgate.netnih.govconferenceonline.comresearchgate.net The first total synthesis of this compound was achieved using a biomimetic cascade cyclization initiated by a stereoselective epoxidation of racemic protothis compound-I. researchgate.netresearchgate.netnih.govconferenceonline.comresearchgate.net Beyond this compound itself, protothis compound-I is also considered a proposed biosynthetic precursor for several this compound derivatives, including prenylbruceols B-H. researchgate.netcolab.ws Other natural products like ostruthin (B1677798) and dipetalactone have also been isolated alongside prenylthis compound A, further suggesting a shared or related biosynthetic origin. colab.ws

Enzymatic Transformations in Biosynthesis

The precise enzymatic machinery orchestrating this compound's biosynthesis is a subject of ongoing research, with significant attention given to specific classes of enzymes.

A key enzymatic transformation in this compound biosynthesis involves bacterial cytochrome P450 monooxygenases. Specifically, a bacterial cytochrome P450 monooxygenase (such as the BM3 KSK19/I263A/A328I variant of CYP102A1) has been shown to catalyze the conversion of protothis compound-I into this compound. rsc.orgresearchgate.netresearchgate.netnih.govconferenceonline.comadelaide.edu.auresearchgate.net Cytochrome P450 enzymes are heme-thiolate proteins known for their ability to catalyze regio- and stereo-selective oxidation reactions, including the hydroxylation of C-H bonds. researchgate.netresearchgate.netresearchgate.netnih.gov Their widespread presence in the biological world and their diverse catalytic capabilities make them crucial players in both primary and secondary metabolism, including the biosynthesis of complex natural products. researchgate.netnih.govmdpi.com

Speculative Biosynthetic Links to this compound Derivatives

The biosynthesis of this compound is intricately linked to a family of related meroterpenoid derivatives. Speculation on the biosynthesis of prenylated this compound derivatives has inspired the development of cascade reactions, such as Claisen/Cope/Diels–Alder sequences in synthetic approaches. acs.orgresearchgate.net The structural diversity within the this compound family is considerable, with eight stereoisomers and structural isomers of this compound having been synthesized through divergent approaches. researchgate.netnih.gov Notably, isothis compound was identified as a previously unrecognized natural product isolated from Philotheca brucei, the same source as this compound, suggesting a close biosynthetic relationship. rsc.orgresearchgate.netnih.govconferenceonline.com The semisynthesis of prenylbruceols B, C, and D from prenylthis compound A via a biomimetic singlet oxygen ene reaction further illustrates the potential for diverse modifications from common precursors. colab.ws

Chemical Synthesis of Bruceol and Analogues

Total Synthesis Approaches

Total synthesis strategies for Bruceol aim to construct the entire molecule from simpler precursors, often mimicking proposed biosynthetic routes to achieve molecular complexity efficiently.

The first total synthesis of this compound was notably achieved through a biomimetic cascade cyclization strategy. This approach is highly advantageous as it allows for the rapid assembly of molecular complexity and can provide insights into the structure revision of natural products, as well as the anticipation of new ones. acs.orgacs.orgnih.gov The cascade cyclization was initiated by a stereoselective Jacobsen-Katsuki epoxidation of racemic protothis compound-I. acs.orgnih.govresearchgate.netresearchgate.netx-mol.com Furthermore, a bacterial cytochrome P450 monooxygenase has been demonstrated to catalyze the conversion of protothis compound-I into this compound, highlighting a potential enzymatic pathway in nature. nih.govresearchgate.netresearchgate.netmolaid.com This biomimetic synthesis also played a crucial role in the anticipation, isolation, and subsequent synthesis of isothis compound, a previously unrecognized natural product. acs.orgacs.orgnih.govnih.gov

A critical step in the biomimetic total synthesis of this compound is the stereoselective Jacobsen-Katsuki epoxidation. This reaction facilitates the enantioselective formation of epoxides from unfunctionalized alkyl- and aryl-substituted alkenes. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, this epoxidation, coupled with kinetic resolution, was applied to racemic protothis compound-I, initiating the subsequent cascade cyclization. acs.orgnih.govresearchgate.netresearchgate.netmolaid.comresearchgate.net The Jacobsen-Katsuki epoxidation utilizes a chiral Mn-salen catalyst and a stoichiometric oxidant, such as bleach, to achieve high enantioselectivity. organic-chemistry.orgwikipedia.org

Intramolecular hetero-Diels-Alder reactions have been a key strategic element in the biomimetic synthesis of this compound and its related compounds, such as isothis compound. acs.orgnih.govacs.org This reaction involves the cycloaddition of a diene and a dienophile where at least one of the reacting components contains a heteroatom (e.g., oxygen or nitrogen). organic-chemistry.org In the synthesis of this compound and isothis compound, the crucial step involved an intramolecular hetero-Diels-Alder reaction of an o-quinone methide. This o-quinone methide intermediate was generated through the dearomatization of an electron-rich chromene. acs.orgnih.govacs.org This type of reaction is highly effective for constructing complex polycyclic frameworks, including six-membered heterocycles. organic-chemistry.org

Synthetic Methodologies for this compound Derivatives and Stereoisomers

Beyond the total synthesis of this compound itself, significant research has focused on developing methodologies for synthesizing its derivatives and stereoisomers, which is crucial for understanding structure-activity relationships and exploring new chemical space.

A highly divergent synthetic approach has enabled the preparation of a total of eight stereoisomers and structural isomers of this compound. nih.govresearchgate.netresearchgate.net This extensive synthetic effort was instrumental in confirming the structure of isothis compound, a natural product whose existence was initially proposed based on the detailed analysis of NMR data of natural this compound. The re-isolation, synthesis, and X-ray analysis of isothis compound provided definitive confirmation of its structure. nih.govresearchgate.netresearchgate.net This demonstrates the power of synthesis in not only reproducing natural products but also in identifying and validating new ones.

An overview of synthesized this compound isomers and their relationship to the natural product is provided in the table below:

| Compound Name | Relationship to this compound | Key Synthetic Methodologies |

| This compound | Natural Product | Biomimetic cascade cyclization, Jacobsen-Katsuki epoxidation, intramolecular hetero-Diels-Alder reaction acs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.net |

| Isothis compound | Natural Product (previously unrecognized structural isomer) | Biomimetic synthesis via intramolecular hetero-Diels-Alder reaction of an o-quinone methide acs.orgnih.govacs.org |

| Protothis compound-I | Biosynthetic Precursor | Substrate for Jacobsen-Katsuki epoxidation in this compound synthesis acs.orgnih.govresearchgate.netresearchgate.netmolaid.com |

| This compound Stereoisomers | Synthetic variants | Highly divergent synthetic approaches nih.govresearchgate.netresearchgate.net |

| This compound Structural Isomers | Synthetic variants | Highly divergent synthetic approaches nih.govresearchgate.netresearchgate.net |

The generation of halogenated this compound derivatives has also been reported within the scope of biomimetic synthetic studies on the this compound family of meroterpenoids. acs.orgnih.govresearchgate.netresearchgate.net These derivatives are often explored to investigate modifications in their chemical properties or potential biological activities. The synthesis of these halogenated analogues, along with several protothis compound natural products, has been achieved using reactions such as singlet oxygen ene reactions. acs.orgnih.govresearchgate.net

Synthesis of Acylated Bruceolide (B1213402) Derivatives

The synthesis of acylated bruceolide derivatives involves the modification of the bruceolide core structure through esterification. Researchers have synthesized various O-acylated derivatives of bruceolide to explore their properties. wikipedia.orgnih.govnih.govnih.gov

Key findings in this area include the synthesis of:

3,15-di-O-acetylbruceolide (3c) nih.govnih.govnih.gov

3,15-di-O-propionylbruceolide (3d) nih.govnih.govnih.gov

15-O-propionylbruceolide (3b) nih.govnih.govnih.gov

These derivatives were synthesized and evaluated for their activities. For instance, bruceine B (3a), an acylated bruceolide derivative, has also been synthesized and studied. nih.govnih.govnih.gov

Further research has focused on the esterification of the C-3 hydroxy group of bruceolide with fluorinated acyl chlorides, and the interchange of the C-15 senecioyl side chain of brusatol (B1667952) with fluorinated acyl groups. nih.govmetabolomicsworkbench.org Specific examples of synthesized bruceolide derivatives include 15-O-(4'-Chlorobutanoyl)-Bruceolide and 15-O-(5'-Chlorobenzoyl)-Bruceolide, which were prepared using corresponding acyl chlorides and purified via silica (B1680970) gel column chromatography. chem960.com

Singlet Oxygen Ene Reactions for Protothis compound Natural Products

Singlet oxygen (¹O₂) ene reactions represent a significant synthetic pathway for accessing protothis compound natural products and their derivatives. thegoodscentscompany.com This method is particularly relevant in biomimetic syntheses, mimicking natural oxidative processes. semanticscholar.orgchem960.comwikipedia.org

A notable application of this reaction is the semisynthesis of prenylbruceols B, C, and D from prenylthis compound A. semanticscholar.orgchem960.comwikipedia.org Prenylthis compound A is considered a proposed biosynthetic precursor for several this compound derivatives, including prenylbruceols B-H. semanticscholar.org Protothis compound-I, a known coumarin (B35378), is also identified as a probable biosynthetic precursor to prenylthis compound A and this compound. The formation of prenylbruceols B and C from prenylthis compound A is hypothesized to occur via a singlet oxygen ene reaction, suggesting that such oxidative processes may take place naturally within the plant or during extraction procedures.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Bruceol and Its Derivatives

Correlating Structural Modifications with Biological Activities

The core structure of bruceol, a complex pentacyclic meroterpenoid, offers multiple sites for chemical modification, leading to a wide array of derivatives with diverse biological profiles. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of different parts of the molecule, such as the lactone ring, the hydroxyl groups, and the aromatic portion, in dictating its bioactivity. These investigations have revealed that even minor alterations to the this compound structure can lead to significant changes in potency and selectivity across different biological targets.

SAR of O-Acylated Bruceolide (B1213402) Derivatives for Antimalarial Activity

A significant area of investigation within the SAR of this compound-related compounds has been the exploration of O-acylated bruceolide derivatives for their potential as antimalarial agents. Bruceolide, a related natural product, has served as a scaffold for the synthesis of various acylated analogs to enhance its antiplasmodial activity.

Studies have shown that the acylation of hydroxyl groups on the bruceolide core can dramatically influence its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has demonstrated that the introduction of acyl groups at specific positions can enhance the compound's potency. For example, the preparation of di-O-acetyl and di-O-propionyl derivatives of bruceolide has been reported to yield compounds with potent antimalarial activities and high selective toxicities against the parasite.

The following table summarizes the antimalarial activity of some O-acylated bruceolide derivatives:

| Compound | R1 | R2 | IC50 (µg/mL) against P. falciparum |

| Bruceolide | H | H | > 10 |

| 15-O-propionylbruceolide | H | COCH2CH3 | 0.008 |

| 3,15-di-O-acetylbruceolide | COCH3 | COCH3 | 0.006 |

| 3,15-di-O-propionylbruceolide | COCH2CH3 | COCH2CH3 | 0.007 |

These findings suggest that the size and nature of the acyl group, as well as the position of acylation, are critical determinants of antimalarial potency. The increased lipophilicity conferred by the acyl groups may enhance the ability of the derivatives to penetrate the parasitic cell membrane, leading to improved activity.

Insights from Biomimetic Synthetic Studies on this compound Family Meroterpenoids

Biomimetic synthesis, which mimics the biosynthetic pathways of natural products, has provided profound insights into the structure-activity relationships of the this compound family of meroterpenoids. By replicating nature's synthetic strategies in the laboratory, researchers can not only achieve the total synthesis of these complex molecules but also generate novel analogs that are not accessible through traditional synthetic methods. nih.gov

These biomimetic approaches have led to a deeper understanding of the key structural motifs responsible for the biological activities of this compound and its relatives. For example, the synthesis of this compound and its isomer, isothis compound, has been achieved through a key intramolecular hetero-Diels-Alder reaction, highlighting the importance of this cyclization in forming the core pentacyclic structure. nih.gov This synthetic route has also enabled the creation of various stereoisomers and structural isomers of this compound, allowing for a detailed examination of how stereochemistry influences biological function. researchgate.net

Furthermore, biomimetic studies have facilitated the synthesis of other members of the this compound family, such as eriobrucinol, and have inspired the development of cascade reactions to produce prenylated and halogenated this compound derivatives. nih.gov The ability to generate this molecular diversity is invaluable for probing the SAR of the this compound scaffold and for optimizing its therapeutic potential. The insights gained from these synthetic endeavors are crucial for the rational design of new this compound-based therapeutic agents with improved efficacy and selectivity. nih.gov

Biological Activities of Bruceol and Its Meroterpenoid Derivatives Preclinical/in Vitro/cellular Models

Antimalarial Activity

Bruceol and its meroterpenoid derivatives have demonstrated notable antimalarial activity in preclinical and in vitro cellular models, particularly against Plasmodium falciparum. This activity underscores their potential as lead compounds for novel antimalarial drug development.

Efficacy of Acylated Bruceolide (B1213402) Derivatives Against Plasmodium falciparum

Studies have highlighted the potent antimalarial efficacy of Bruceolide and its O-acylated derivatives against Plasmodium falciparum. Bruceolide itself has shown in vitro activity against P. falciparum, with reported IC50 values of 75.2 ng/mL against a chloroquine-resistant (CQR) isolate and 745 ng/mL against the FCR-3 strain fiu.edu.

Several synthetic O-acylated derivatives of bruceolide, including 3,15-di-O-acetylbruceolide, 3,15-di-O-propionylbruceolide, and 15-O-propionylbruceolide, have been synthesized and evaluated for their antimalarial activities. These derivatives, along with bruceine B, exhibited potent antimalarial activities in vitro researchgate.net. Specifically, 3,15-di-O-acetylbruceolide demonstrated potent in vitro antimalarial activity against P. falciparum, reported to be equivalent to that of chloroquine (B1663885) researchgate.net. Bruceine B has also shown potent antimalarial activity, with an IC50 of 10 nM researchgate.net.

The following table summarizes the in vitro efficacy data for Bruceolide and Bruceine B against Plasmodium falciparum:

| Compound Name | P. falciparum Strain/Isolate | IC50 Value | Citation |

| Bruceolide | CQR isolate | 75.2 ng/mL | fiu.edu |

| FCR-3 strain | 745 ng/mL | fiu.edu | |

| Bruceine B | Not specified | 10 nM | researchgate.net |

Cellular and Molecular Mechanisms of Antimalarial Action

While the potent antimalarial activity of this compound and its meroterpenoid derivatives is well-documented in preclinical models, the precise cellular and molecular mechanisms of their antimalarial action are not extensively detailed in the provided literature. As a class, quassinoids are known for their broad spectrum of potent antiparasitic activities, which are often attributed to their complex and highly oxygenated chemical structures fiu.edu.

Further research is ongoing to fully elucidate the specific molecular targets and pathways through which this compound and its derivatives exert their inhibitory effects on Plasmodium falciparum.

Analytical Methodologies in Bruceol Research

Extraction Techniques for Bruceol and Related Compounds

The initial step in the analysis of this compound and its related quassinoids often involves efficient extraction from their plant matrices. Traditional and advanced extraction methods are employed to isolate these compounds, considering their chemical properties and the nature of the plant material.

From Brucea javanica seeds, common solvents such as methanol (B129727), ethyl acetate (B1210297), and hexane (B92381) have been utilized for extraction. Studies indicate that ethyl acetate extracts can yield higher concentrations of phenolic content compared to methanol or hexane extracts. uni.lu Techniques like Soxhlet extraction and ultrasonic extraction with methanol are documented for preparing test solutions containing quassinoids from Brucea javanica. uni.lutandfonline.com

For the isolation of this compound derivatives, including prenylthis compound A, from Philotheca myoporoides, pressurized hot water extraction (PHWE) has proven to be an effective method. metabolomicsworkbench.orgdntb.gov.ua This technique is recognized as a well-established natural products extraction procedure. metabolomicsworkbench.org

Chromatographic Separation Methods (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating this compound and its structurally similar compounds from complex crude extracts, enabling their subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) is a widely adopted method due to its efficiency and versatility.

HPLC has been successfully applied for the quantitative determination of quassinoids such as bruceoside B, bruceoside A, and brusatol (B1667952) in Brucea javanica. tandfonline.com A typical HPLC method involves using a C18 column with a gradient elution program, often employing a mobile phase composed of water and methanol, and detection at a wavelength like 221 nm. tandfonline.com This approach allows for good separation of the measured components from other chromatographic peaks, demonstrating simplicity, speed, and reproducibility. tandfonline.com

For more comprehensive purification, particularly for complex natural product mixtures, a combination of chromatographic methods is often employed. For instance, the ethyl acetate extract of Brucea javanica seeds, containing quassinoids like dehydrobruceine C, bruceine B, and bruceine C, has been subjected to a purification scheme involving silica (B1680970) gel column chromatography (CC), ODS (octadecylsilyl) columns, Sephadex LH-20, and preparative or semi-preparative RP-HPLC. Preparative HPLC is a crucial step in obtaining purified compounds for further analysis.

Hydrophobic Interaction Chromatography-HPLC (HIC-HPLC) is another powerful analytical method, primarily used for the separation of molecular variants of therapeutic proteins, but its principles of separating based on hydrophobicity can be extended to other complex natural products for purification and purity assessment.

Spectrometric Characterization (e.g., UPLC-MS for Metabolite Identification)

Spectrometric techniques are critical for the structural elucidation and identification of this compound and its metabolites. The combination of chromatographic separation with mass spectrometry (LC-MS or UPLC-MS) offers high sensitivity and specificity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a rapid and sensitive analytical method widely used for quantifying compounds and for metabolite identification. This technique is capable of providing high mass accuracy and resolution, typically operating in both positive and negative electrospray ionization (ESI) modes to gather comprehensive metabolite profiles. LC-MS, in general, serves to quantify known materials, identify unknown compounds within a sample, and characterize their structure and chemical properties by coupling liquid chromatography for separation with mass spectrometry for detection.

Purity Assessment Techniques

Ensuring the purity of isolated this compound and related compounds is paramount for accurate research and reliable biological activity studies. A range of analytical techniques is employed for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is a key technique for purity measurement, offering both separation and identification capabilities to detect impurities. Chromatographic methods, in general, are central to purity assessment, often coupled with various detection systems.

For certain applications, especially in the context of protein-based therapeutics, SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a commonly used method for purity analysis. While primarily for proteins, the principle of separating components by size can be adapted or complemented by other techniques for small molecules.

Chromatographic techniques like HPLC, particularly when used in a "polishing chromatography" step, are designed to remove minute amounts of remaining impurities, thereby achieving higher purity of the target molecule. This often involves multiple chromatographic steps after initial capture to clear process- and product-related impurities.

The combination of chromatographic separation with spectroscopic and spectrometric detection provides a robust platform for assessing and confirming the purity of this compound and its derivatives.

Future Research Directions and Potential Applications

Advancements in Synthetic Routes and Analogues

Significant progress has been made in the total synthesis of Bruceol, with the first successful achievement employing a biomimetic cascade cyclization initiated by a stereoselective Jacobsen–Katsuki epoxidation and kinetic resolution of racemic protothis compound-I. nih.govspandidos-publications.combidd.groupuni.lunih.gov This pioneering work also revealed that a bacterial cytochrome P450 monooxygenase can catalyze the conversion of protothis compound-I into this compound, highlighting a potential enzymatic route for its formation. nih.govspandidos-publications.combidd.groupuni.lunih.gov

Further advancements in synthetic strategies have led to the highly divergent synthesis of eight stereoisomers and structural isomers of this compound. nih.govspandidos-publications.combidd.group Biomimetic approaches to total synthesis offer several benefits, including the rapid generation of molecular complexity through cascade reactions and guidance in the structure revision of existing natural products, as well as the anticipation of new ones. metabolomicsworkbench.orgwikipedia.orgdovepress.com For instance, the biomimetic synthesis of this compound facilitated the anticipation, isolation, and synthesis of isothis compound, a previously unrecognized natural product isolated from Philotheca brucei. nih.govspandidos-publications.combidd.groupmetabolomicsworkbench.orgwikipedia.orgdovepress.com The key step in the synthesis of both this compound and isothis compound involved an intramolecular hetero-Diels–Alder reaction of an o-quinone methide. metabolomicsworkbench.orgwikipedia.orgdovepress.com Additionally, research has explored the generation of halogenated this compound derivatives and the synthesis of various protothis compound natural products using singlet oxygen ene reactions. metabolomicsworkbench.orgwikipedia.org

Future research will likely focus on developing more efficient and economical synthetic routes, particularly through protecting-group-free and catalytic processes, which are crucial for sustainable development in synthetic organic chemistry. nih.gov The synthesis of related meroterpenoids, such as eriobrucinol via photochemical [2+2] cycloaddition, also indicates the potential for developing broader synthetic access to the this compound family of compounds. metabolomicsworkbench.orgwikipedia.org

Elucidation of Broader Biological Activities and Targets

While this compound itself is the subject of ongoing research, related quassinoids from the Brucea genus, such as bruceoside A and brusatol (B1667952), have demonstrated significant biological activities. For example, bruceoside A and brusatol were found to significantly inhibit RNA and protein synthesis in P-388 lymphocytic leukemia cells in tissue culture. dovepress.com Inhibition of DNA synthesis by these compounds appeared to correlate more directly with their anti-neoplastic activity in in vivo P-338 survival systems. dovepress.com Brusatol, in particular, drastically inhibited purine (B94841) synthesis in vivo, with a key inhibition site identified at phosphoribosyl pyrophosphate aminotransferase, a regulatory enzyme. dovepress.com

Future research on this compound will aim to specifically elucidate its broader biological activities beyond those inferred from related compounds. This includes identifying its precise molecular targets and mechanisms of action, which are crucial for understanding its therapeutic potential. Given the diverse activities observed in other quassinoids, this compound may possess a range of as-yet-undiscovered biological effects, warranting comprehensive in vitro and in vivo investigations.

Application of Chemoinformatics and Computational Modeling in this compound Research

Chemoinformatics and computational modeling are increasingly vital tools in natural product research, offering efficient ways to explore chemical space, predict biological activities, and guide synthetic efforts. Chemoinformatic exploration has been applied to "bioinspired metabolomes," which could include the this compound family of compounds, to illuminate assembly pathways. nih.govnih.gov

Molecular docking studies have been utilized to investigate the interactions of related compounds. For instance, in a study identifying natural enzyme inhibitors from Simaroubaceae plants (the family to which Brucea belongs) against starch hydrolyzing enzymes, "bruceolline-B" was identified as a lead hit compound with favorable binding energy. Molecular docking simulations have also been performed using HIV-1 protease as a receptor to study the possible application of this compound stereoisomers in biomedicine. dovepress.com Furthermore, in silico molecular docking has been used to investigate phytochemicals from Brucea antidysentrica against acute myeloid leukemia (AML) receptors, identifying several candidate compounds with acceptable binding affinities and ADMET properties.

Future research will increasingly leverage these computational approaches to predict this compound's potential targets, screen for novel analogues with enhanced activity or selectivity, and optimize its structure-activity relationships, thereby accelerating drug discovery and development.

Biosynthetic Pathway Engineering for Enhanced Production

Natural product biosynthesis in living organisms offers a highly efficient and selective means of accessing structurally complex molecules from relatively simple common intermediates through enzyme-catalyzed processes. nih.gov The elucidation of biosynthetic pathways, particularly for meroterpenoids like this compound, is a critical area of research. The involvement of bacterial cytochrome P450 monooxygenase in the conversion of protothis compound-I to this compound highlights a specific enzymatic step that could be targeted for manipulation. nih.govspandidos-publications.combidd.groupuni.lunih.gov

Metabolic engineering, a field focused on manipulating cellular metabolic pathways to produce desired compounds, holds significant promise for enhancing this compound production. While direct examples for this compound are not extensively documented, the successful engineering of biosynthetic pathways in host organisms like Escherichia coli for complex natural products, such as (+)-brevianamides A and B, demonstrates the feasibility of this approach. These efforts involve introducing new pathways, modifying existing ones, and optimizing gene expression and enzyme levels to enhance precursor supply and product titers. Future research could focus on identifying and engineering the specific enzymes involved in this compound's biosynthesis, potentially leading to more sustainable and scalable production methods compared to traditional extraction from natural sources or complex chemical synthesis. The development of whole-cell transformations combined with engineering and fusion P450s with immobilization technology could further assist in large-scale applications. bidd.groupnih.gov

Q & A

Q. What statistical methods are appropriate for analyzing this compound’s dose-response synergism with chemotherapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.